n-(2-Hydroxyethyl)-n-isopropyl-1-methyl-1h-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that combines a pyrazole ring with sulfonamide and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with N-isopropylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfinamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)cinnamamide: Known for its antidepressant activity.
Methyldiethanolamine: Used as a sweetening agent in gas treatment.
N-(2-Hydroxyethyl)cytisine: Exhibits antiarrhythmic and analgesic activities.
Uniqueness
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H17N3O3S |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-1-methyl-N-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H17N3O3S/c1-8(2)12(4-5-13)16(14,15)9-6-10-11(3)7-9/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
LGDIDXGXZRSLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)S(=O)(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.